molecular formula C8H6ClNO6S B2424771 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride CAS No. 5279-54-9

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride

Cat. No.: B2424771
CAS No.: 5279-54-9
M. Wt: 279.65
InChI Key: DQQWYGCFFDQYBR-UHFFFAOYSA-N
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Description

“7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride” is a chemical compound with the CAS Number: 5279-54-9 . It has a molecular weight of 279.66 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClNO6S/c9-17(13,14)8-4-7-6(15-1-2-16-7)3-5(8)10(11)12/h3-4H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 279.66 .

Scientific Research Applications

Antibacterial and Antifungal Agent Synthesis

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride has been used in synthesizing compounds with potential antibacterial and antifungal properties. For example, a study synthesized various acetamides using this compound, which exhibited significant antimicrobial and antifungal potential, particularly against certain bacterial and fungal strains (Abbasi et al., 2020).

Crystal Structure Analysis

In the field of crystallography, this chemical has been involved in forming structures like sodium p-nitrobenzoxasulfamate monohydrate. The research provided insights into the compound's crystal structure, including details about the coordination geometry around sodium ions and the interaction between different molecular units (Yazıcılar et al., 2002).

Gas-phase Electron Diffraction Studies

A study on 4-nitrobenzene sulfonyl chloride, closely related to this compound, was performed using gas-phase electron diffraction. This provided valuable structural information about the molecule, including bond lengths and angles, crucial for understanding the physical properties and reactivity of these types of compounds (Petrov et al., 2009).

Biofilm Inhibition and Cytotoxicity

Research has been conducted on derivatives of this compound for their biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis. Some derivatives were found to exhibit significant inhibitory action against these biofilms, with minimal cytotoxicity, suggesting potential applications in combating bacterial infections (Abbasi et al., 2020).

Enzyme Inhibition for Therapeutic Applications

The compound has been involved in synthesizing sulfonamides with potential therapeutic applications in inflammation and bacterial infections. These synthesized molecules showed promising inhibitory activity against various bacterial strains and enzymes like lipoxygenase, which are key targets in anti-inflammatory therapies (Abbasi et al., 2017).

Enzyme Inhibitors in Drug Discovery

This compound has been utilized in the synthesis of compounds that act as enzyme inhibitors. These inhibitors target enzymes like acetylcholinesterase, which is significant in treating diseases like Alzheimer's. The synthesized compounds have shown substantial inhibitory activity, indicating their potential in drug discovery (Abbasi et al., 2019).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with Hazard Statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Properties

IUPAC Name

7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO6S/c9-17(13,14)8-4-7-6(15-1-2-16-7)3-5(8)10(11)12/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQWYGCFFDQYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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